Meadowestolide

Description

Properties

CAS No. |

182305-52-8 |

|---|---|

Molecular Formula |

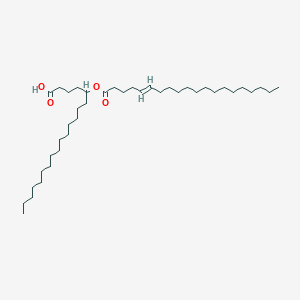

C40H76O4 |

Molecular Weight |

621.0 g/mol |

IUPAC Name |

5-[(E)-icos-5-enoyl]oxyicosanoic acid |

InChI |

InChI=1S/C40H76O4/c1-3-5-7-9-11-13-15-17-18-19-20-22-24-26-28-30-32-37-40(43)44-38(35-33-36-39(41)42)34-31-29-27-25-23-21-16-14-12-10-8-6-4-2/h26,28,38H,3-25,27,29-37H2,1-2H3,(H,41,42)/b28-26+ |

InChI Key |

FUDUPJKAUNIFJZ-BYCLXTJYSA-N |

Isomeric SMILES |

CCCCCCCCCCCCCCCC(CCCC(=O)O)OC(=O)CCC/C=C/CCCCCCCCCCCCCC |

Canonical SMILES |

CCCCCCCCCCCCCCCC(CCCC(=O)O)OC(=O)CCCC=CCCCCCCCCCCCCCC |

Origin of Product |

United States |

Foundational & Exploratory

Meadowestolide: A Technical Guide to its Chemical Structure, Properties, and Bioactivity

For Researchers, Scientists, and Drug Development Professionals

Introduction

Meadowestolide, with the IUPAC name 5-[(E)-icos-5-enoyl]oxyicosanoic acid, is a naturally derived estolide from Meadowfoam Seed Oil (Limnanthes alba)[1][2]. An estolide is an oligomeric fatty acid characterized by secondary ester linkages on the alkyl backbone[3]. This compound has garnered significant attention in the cosmetic and personal care industries for its pronounced moisturizing and protective properties for both skin and hair[1][4]. This technical guide provides a comprehensive overview of its chemical structure, physicochemical properties, and known biological activities, along with relevant experimental methodologies.

Chemical Structure and Identifiers

This compound is a C40 long-chain fatty acid derivative. Its structure features a secondary ester bond, which is a defining characteristic of estolides.

Table 1: Chemical Identifiers for this compound

| Identifier | Value | Source |

| IUPAC Name | 5-[(E)-icos-5-enoyl]oxyicosanoic acid | N/A |

| Molecular Formula | C₄₀H₇₆O₄ | N/A |

| CAS Number | 182305-52-8 | N/A |

| SMILES | CCCCCCCCCCCCCCCC(CCCC(=O)O)OC(=O)CCC/C=C/CCCCCCCCCCCCCC | N/A |

Physicochemical Properties

Table 2: Physicochemical Properties of this compound

| Property | Value | Method | Source |

| Molecular Weight | 621.0 g/mol | Computed | N/A |

| XLogP3 | 16.2 | Computed | N/A |

| Appearance | Viscous, clear liquid with a yellow tint | N/A | [1] |

| Solubility | Oil-soluble | N/A | [1] |

| Stability | Resistant to oxidation and has a high tolerance to heat | N/A | [1] |

Synthesis

A specific, detailed synthesis protocol for 5-[(E)-icos-5-enoyl]oxyicosanoic acid is not widely published in scientific literature. However, the general synthesis of estolides from unsaturated fatty acids can be achieved through acid-catalyzed condensation reactions. This typically involves the reaction of an unsaturated fatty acid, such as eicosenoic acid found in meadowfoam oil, in the presence of a mineral acid catalyst at elevated temperatures. The reaction proceeds via the protonation of the double bond, followed by nucleophilic attack by the carboxylic acid group of another fatty acid molecule to form the characteristic secondary ester linkage.

Spectroscopic Analysis

Detailed NMR and mass spectrometry data for this compound are not publicly available. However, the characterization of similar long-chain estolides has been described in the literature, providing a methodological framework for the analysis of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

For similar estolides, ¹H NMR and ¹³C NMR spectroscopy are utilized to confirm the structure. Key signals would include those corresponding to the ester linkage, the olefinic protons of the unsaturated chain, and the terminal carboxylic acid group.

Mass Spectrometry (MS)

Mass spectrometry, particularly coupled with gas chromatography (GC-MS) or liquid chromatography (LC-MS), would be employed to determine the molecular weight and fragmentation pattern of this compound, further confirming its structure.

Biological Activity and Mechanism of Action

This compound's primary biological activities are centered around its ability to moisturize and protect the skin and hair.

Skin Moisturization and Barrier Function

This compound is structurally similar to ceramides, which are essential lipid molecules in the stratum corneum that play a crucial role in maintaining the skin's barrier function and preventing transepidermal water loss (TEWL)[5]. It is proposed that this compound acts as a ceramide analogue, integrating into the lipid matrix of the epidermis to enhance its barrier properties and increase hydration[5]. While the precise signaling pathways have not been elucidated, its mechanism is believed to involve the restoration of the lipid barrier, thereby reducing water evaporation from the skin.

Hair Care Properties

In hair care applications, this compound is reported to improve intra-fiber moisture retention and protect against thermal damage[4]. It is thought to form a protective film on the hair cuticle, smoothing its surface and reducing friction, which helps to prevent mechanical damage.

Experimental Protocols

General Protocol for Estolide Synthesis

A general procedure for the acid-catalyzed synthesis of estolides from unsaturated fatty acids involves heating the fatty acid (e.g., eicosenoic acid) with a catalytic amount of a strong acid (e.g., sulfuric acid or p-toluenesulfonic acid) under vacuum or with nitrogen sparging to remove water formed during the reaction. The reaction temperature is typically maintained between 80°C and 150°C for several hours. The resulting estolide can be purified using column chromatography.

Protocol for In-Vivo Skin Hydration Study

An in-vivo study to assess the skin hydration effects of a formulation containing this compound could be conducted as follows:

-

Subject Recruitment: A panel of healthy volunteers with dry to moderately dry skin.

-

Test Product: A cream or lotion containing a specified concentration of this compound (e.g., 2%). A placebo formulation without this compound serves as the control.

-

Application: A standardized amount of the test and placebo products are applied to designated areas on the forearms of the subjects.

-

Measurements: Skin hydration is measured at baseline and at specified time points (e.g., 1, 2, 4, 8, and 24 hours) post-application using a Corneometer®. Transepidermal water loss (TEWL) can be measured using a Tewameter®.

-

Data Analysis: Changes in skin hydration and TEWL from baseline are calculated and statistically compared between the this compound-containing product and the placebo.

Protocol for Hair Moisture Retention Analysis

The ability of a hair care product containing this compound to improve moisture retention can be evaluated using a gravimetric method:

-

Sample Preparation: Standardized human hair tresses are washed and dried.

-

Treatment: Tresses are treated with a shampoo or conditioner containing this compound or a placebo product.

-

Hydration and Drying: The tresses are then soaked in water for a defined period, blotted to remove excess water, and their initial wet weight is recorded. The tresses are then allowed to dry under controlled conditions (e.g., constant temperature and humidity), and their weight is recorded at regular intervals.

-

Data Analysis: The rate of water loss is calculated for both the treated and placebo groups. A slower rate of water loss in the this compound-treated group would indicate improved moisture retention.

Logical Relationships and Workflows

The following diagrams illustrate the logical relationships in the synthesis and analysis of this compound, as well as a typical workflow for evaluating its efficacy.

Caption: Workflow for the synthesis and structural analysis of this compound.

Caption: Workflow for evaluating the efficacy of this compound in skin and hair care.

References

Meadowfoam Estolide: A Technical Guide to Synthesis and Characterization

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the synthesis and characterization of meadowfoam estolide, a unique and highly stable biomaterial with significant potential in cosmetic, pharmaceutical, and industrial applications. This document details the underlying chemistry, experimental protocols, and analytical characterization of meadowfoam estolide, offering valuable insights for researchers and professionals in drug development and materials science.

Introduction to Meadowfoam Estolide

Meadowfoam estolide is a novel polymer derived from the fatty acids of meadowfoam (Limnanthes alba) seed oil.[1] What sets meadowfoam oil apart is its unique fatty acid composition, consisting of over 95% long-chain fatty acids (C20 and C22), which contributes to its exceptional oxidative stability.[2] An estolide is formed by linking the carboxylic acid group of one fatty acid to the site of unsaturation of another, creating a secondary ester linkage. This process results in a branched, oligomeric structure with enhanced lubricity, viscosity, and oxidative stability compared to the parent oil. These properties make meadowfoam estolide a compelling candidate for various high-performance applications, including as a biolubricant, emollient, and a component in drug delivery systems.[3][4]

Synthesis of Meadowfoam Estolide

The primary method for synthesizing estolides from unsaturated fatty acids is through acid catalysis. This process involves the protonation of a double bond in one fatty acid chain, creating a carbocation that is then attacked by the carboxylic acid group of another fatty acid molecule.

Starting Material: Meadowfoam Seed Oil Fatty Acid Composition

The synthesis of meadowfoam estolide begins with the fatty acids derived from meadowfoam seed oil. The typical fatty acid profile of meadowfoam oil is presented in Table 1. The high concentration of long-chain monounsaturated fatty acids is crucial for the formation of stable estolides.

| Fatty Acid | Abbreviation | Percentage (%) |

| 5-Eicosenoic acid | C20:1 | ~63 |

| 5,13-Docosadienoic acid | C22:2 | ~17 |

| 5-Docosenoic acid (Erucic acid) | C22:1 | ~15 |

| Oleic acid | C18:1 | ~2 |

| Other | - | ~3 |

Table 1: Typical Fatty Acid Composition of Meadowfoam Seed Oil.

Synthesis Pathway

The synthesis of meadowfoam estolide via acid catalysis can be visualized as a multi-step process, initiated by the protonation of a double bond in the fatty acid chain. The subsequent nucleophilic attack by a carboxylic acid group leads to the formation of the characteristic estolide linkage. This process can continue, leading to the formation of di- and tri-estolides.

Experimental Protocol: Acid-Catalyzed Synthesis

The following is a representative protocol for the synthesis of meadowfoam estolide based on established methods for estolide formation from unsaturated fatty acids.[5] Researchers should note that optimization of reaction conditions may be necessary to achieve desired product specifications.

Materials:

-

Meadowfoam fatty acids (derived from hydrolyzed meadowfoam seed oil)

-

Concentrated sulfuric acid (H₂SO₄) or perchloric acid (HClO₄)

-

Anhydrous sodium sulfate

-

Ethanol

-

Potassium hydroxide (B78521) (KOH)

Equipment:

-

Three-neck round-bottom flask

-

Magnetic stirrer with heating mantle

-

Vacuum pump and vacuum trap

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Reaction Setup: In a clean, dry three-neck round-bottom flask, add meadowfoam fatty acids. The flask is equipped with a magnetic stirrer, a thermometer, and a connection to a vacuum line.

-

Initiation of Reaction: Begin stirring the fatty acids and heat the mixture to 60°C under a gentle vacuum.

-

Catalyst Addition: Once the temperature has stabilized, slowly add the acid catalyst (e.g., 2-5% by weight of the fatty acids). Caution: The addition of strong acid is exothermic and should be done carefully.

-

Reaction: Continue stirring the mixture at 60°C under vacuum for 12-24 hours. The vacuum helps to remove any water formed during the reaction, driving the equilibrium towards product formation.

-

Neutralization: After the reaction is complete, cool the mixture to room temperature. Dilute the crude product with hexane and transfer it to a separatory funnel. Wash the organic layer with a saturated solution of sodium bicarbonate to neutralize the acid catalyst, followed by washing with distilled water until the aqueous layer is neutral.

-

Drying and Solvent Removal: Dry the organic layer over anhydrous sodium sulfate. Filter the mixture to remove the drying agent. Remove the hexane using a rotary evaporator to yield the crude meadowfoam estolide.

-

Purification (Optional): Further purification can be achieved using column chromatography on silica (B1680970) gel if a higher purity product is required.

Characterization of Meadowfoam Estolide

A thorough characterization of the synthesized meadowfoam estolide is essential to determine its physical and chemical properties. The following sections detail the key analytical techniques employed.

Characterization Workflow

The characterization of meadowfoam estolide typically involves a series of analytical techniques to assess its structure, purity, and physical properties.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Chemistry and physical properties of estolides | Grasas y Aceites [grasasyaceites.revistas.csic.es]

- 4. PlantFAdb: Estolides from meadowfoam oil fatty acids and other monounsaturated fatty acids. Estolides from meadowfoam oil fatty acids and other monounsaturated fatty acids Erhan, S. M.; Kleiman, R.; Isbell, T. A. Journal of the American Oil Chemists' Society (1993) 70 461-465 [fatplants.net]

- 5. Synthesis and Physical Properties of Estolide Ester Using Saturated Fatty Acid and Ricinoleic Acid - PMC [pmc.ncbi.nlm.nih.gov]

Meadowestolide's Mechanism of Action in the Stratum Corneum: An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Meadowestolide, a derivative of Meadowfoam Seed Oil, is a functionally significant ingredient in dermatological and cosmetic formulations, primarily recognized for its profound impact on skin hydration and barrier integrity. This technical guide elucidates the multifaceted mechanism of action of this compound within the stratum corneum. Structurally analogous to natural ceramides, this compound directly contributes to the lipid barrier, minimizing transepidermal water loss. Furthermore, this document posits a molecular mechanism whereby the constituent long-chain fatty acids of this compound act as signaling molecules, potentially modulating the expression of key structural proteins essential for a robust epidermal barrier. This guide synthesizes available data, details experimental methodologies, and provides visual representations of the proposed pathways to offer a comprehensive understanding for researchers and drug development professionals.

Introduction: The Role of the Stratum Corneum and the Impact of this compound

The stratum corneum (SC), the outermost layer of the epidermis, serves as the primary barrier against environmental insults and prevents excessive water loss from the body. This barrier function is critically dependent on the SC's unique "brick and mortar" structure, composed of protein-rich corneocytes (the "bricks") embedded in a lipid-rich intercellular matrix (the "mortar"). The integrity of this lipid matrix, which is predominantly composed of ceramides, cholesterol, and free fatty acids, is paramount for maintaining skin hydration and overall health.

This compound, with the INCI name Meadowfoam Estolide, is derived from Meadowfoam Seed Oil (Limnanthes alba). This oil is distinguished by its unique composition of over 95% long-chain fatty acids, primarily eicosenoic acid (C20:1), docosenoic acid (C22:1), and docosadienoic acid (C22:2). This compound itself is an estolide, a type of polyester (B1180765) formed by the esterification of a fatty acid's hydroxyl group to the carboxyl group of another fatty acid. This structure imparts significant stability and unique sensorial properties.

Functionally, this compound acts as a bioactive analogue of ceramides, specifically demonstrating structural similarities to ceramide 3B.[1][2] Its efficacy in enhancing skin hydration and reinforcing the skin's barrier has been substantiated through in-vivo studies.[2][3]

Core Mechanism of Action: A Dual-Pronged Approach

The mechanism of action of this compound in the stratum corneum is proposed to be twofold: a direct, structural reinforcement of the lipid barrier and an indirect, molecular signaling pathway that potentially upregulates the expression of key barrier proteins.

Direct Structural Reinforcement: A Ceramide Analogue

This compound's primary and most direct mechanism is its function as a ceramide mimetic.[1] Its molecular structure, featuring a long, non-polar lipid tail and a polar, hydrophilic head, allows it to integrate into the lamellar lipid structures of the stratum corneum. This integration helps to fortify the lipid barrier, reducing its permeability and thereby decreasing transepidermal water loss (TEWL). The hydroxyl groups present in the this compound molecule contribute to its strong water-binding capacity, further enhancing skin hydration.[1][2]

Experimental Protocols

In-Vivo Skin Hydration Study

-

Objective: To assess the skin hydration effects of a cream containing this compound compared to a base cream.[2][3]

-

Test Formulations:

-

Base cream (vehicle control).

-

Base cream containing 2% this compound.

-

-

Instrumentation:

-

Methodology:

-

Acclimatization: Subjects were acclimatized in a controlled environment (e.g., 21°C and 40% relative humidity) before measurements.[4]

-

Baseline Measurement: Initial hydration levels of the test sites (hand and forearm) were measured using the Novameter and/or Corneometer.[2][4]

-

Single Application Protocol:

-

Multiple Application Protocol:

-

Data Analysis: The change in hydration from baseline was calculated for each time point and for each formulation. Statistical analysis was performed to determine the significance of the differences between the test and control groups.

-

Lip Moisturization Study

-

Objective: To compare the moisturization effect of a lipstick with and without this compound.[4]

-

Participants: 13 female subjects (aged 40-63) with mild to moderately dry lips.[4]

-

Test Formulations:

-

Lipstick base (control).

-

Lipstick containing 3% this compound.[4]

-

-

Instrumentation: Corneometer® CM 825 PC.[4]

-

Methodology:

-

Acclimatization: Subjects were in a controlled environment (21°C and 40% relative humidity).[4]

-

Baseline Measurement: Three Corneometer measurements were taken on the middle of the upper and lower lips to establish a baseline reading.[4]

-

Application: The control and test lipsticks were applied to the respective test sites.[4]

-

Post-Application Measurement: Corneometer measurements were repeated after 4 hours.[4]

-

Data Analysis: The difference in moisturization between the control and this compound-containing lipstick was calculated and statistically analyzed.

-

Quantitative Data

Table 1: In-Vivo Skin Hydration Study with 2% this compound Cream

| Time Point | Application Protocol | Measurement Site | % Increase in Skin Hydration (vs. Base Cream) |

| 90 minutes | Single Application | Hand | 47.6%[1] |

| 160 minutes | Single Application | Hand | Data indicates sustained hydration above baseline[1] |

| 240 minutes | Single Application | Hand | Data indicates sustained hydration above baseline[1] |

| 320 minutes | Single Application | Hand | Data indicates sustained hydration above baseline[1] |

| 2 days | 5 Applications | Hand | Statistically significant increase over base cream[1] |

| 2 days | 5 Applications | Forearm | Statistically significant increase over base cream[1] |

Table 2: Lip Moisturization Study with 3% this compound Lipstick

| Time Point | Outcome | Result |

| 4 hours | Increased Hydration | 69% of participants showed increased hydration[4] |

| 4 hours | Decreased Hydration | 16% of participants showed decreased hydration[4] |

Proposed Molecular Signaling Pathway

Based on the known composition of Meadowfoam Seed Oil and the established roles of long-chain fatty acids in skin biology, a plausible molecular signaling pathway for this compound's action on the stratum corneum is proposed. The long-chain fatty acids (eicosenoic acid, docosenoic acid) that are constituents of this compound are hypothesized to act as signaling molecules that can influence the expression of key structural proteins in keratinocytes.

Caption: Proposed dual mechanism of this compound in the stratum corneum.

Experimental Workflow for In-Vivo Hydration Study

The following diagram illustrates the typical workflow for an in-vivo study assessing the hydrating effects of a topical product like this compound.

References

- 1. Treatment with Docosahexaenoic Acid Improves Epidermal Keratinocyte Differentiation and Ameliorates Inflammation in Human Keratinocytes and Reconstructed Human Epidermis Models - PMC [pmc.ncbi.nlm.nih.gov]

- 2. essentialingredients.com [essentialingredients.com]

- 3. essentialingredients.com [essentialingredients.com]

- 4. essentialingredients.com [essentialingredients.com]

Physical and chemical properties of Meadowfoam Estolide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Meadowfoam Estolide is a novel, plant-derived biomaterial with significant potential in cosmetic and pharmaceutical applications. Derived from the seeds of the Meadowfoam plant (Limnanthes alba), this estolide offers exceptional stability and unique physicochemical properties that make it a compelling ingredient for advanced formulations.[1] This technical guide provides an in-depth overview of the physical and chemical properties of Meadowfoam Estolide, detailed experimental methodologies for its characterization, and a visualization of its mechanism of action.

Chemical Identity and Structure

Meadowfoam Estolide is an oligomeric ester primarily composed of long-chain fatty acids derived from Meadowfoam seed oil.[1][2][3] The predominant fatty acid is 5-eicosenoic acid, and the estolide is mainly comprised of 5-(5-eicosenoyloxy)eicosanoic acid.[4] Its IUPAC name is 5-[(E)-icos-5-enoyl]oxyicosanoic acid, with the chemical formula C40H76O4 and a molecular weight of approximately 621.0 g/mol .[5] The unique structure, featuring a secondary ester linkage on the fatty acid backbone, contributes to its remarkable properties.[6]

Physical and Chemical Properties

Meadowfoam Estolide is characterized by its high stability and unique sensory profile. It is a viscous, clear, yellow-to-amber liquid at 35°C.[7] Its resistance to oxidation and heat makes it a durable component in various formulations.[1]

Quantitative Physical and Chemical Data

The following tables summarize the key quantitative properties of Meadowfoam Estolide based on available technical data.

| Property | Value |

| Appearance @ 35°C | Clear, Yellow to Amber Liquid |

| Acid Value | 50 - 100 |

| Refractive Index | 1.455 - 1.475 |

| Iodine Value | 40 - 70 |

| Specific Gravity @ 25°C (g/mL) | 0.88 - 0.94 |

| Chemical Identifier | Value |

| INCI Name | Meadowfoam Estolide |

| CAS Number | 182305-52-8 |

| Molecular Formula | C40H76O4 |

| Molecular Weight | ~621.0 g/mol |

Experimental Protocols

Detailed experimental protocols for the synthesis and characterization of Meadowfoam Estolide are crucial for its application and development. The following sections outline the general methodologies.

Synthesis of Meadowfoam Estolide

The synthesis of Meadowfoam Estolide involves the acid-catalyzed condensation of fatty acids derived from Meadowfoam seed oil.

Materials:

-

Meadowfoam fatty acids

-

Acid catalyst (e.g., sulfuric acid, perchloric acid)

-

Round bottom flask

-

Magnetic stirrer and heating mantle

-

Vacuum pump

Procedure:

-

Combine Meadowfoam fatty acids in a round bottom flask.

-

Heat the mixture to a constant temperature (e.g., 60°C).

-

Add the acid catalyst to the reaction mixture.

-

Apply a vacuum and stir the reaction for a specified duration (e.g., 24 hours).[8]

-

Monitor the reaction progress by measuring the acid value.

-

Upon completion, neutralize the catalyst and purify the resulting estolide.

Characterization of Physical and Chemical Properties

1. Acid Value Determination: The acid value is determined by titration. A known weight of the Meadowfoam Estolide sample is dissolved in a suitable solvent (e.g., a mixture of ethanol (B145695) and diethyl ether) and titrated with a standardized solution of potassium hydroxide (B78521) (KOH) using a phenolphthalein (B1677637) indicator. The acid value is expressed as the milligrams of KOH required to neutralize the free fatty acids in one gram of the sample.

2. Refractive Index Measurement: The refractive index is measured using a refractometer at a specified temperature, typically 25°C. A drop of the Meadowfoam Estolide is placed on the prism of the refractometer, and the refractive index is read directly from the instrument's scale.

3. Iodine Value Determination: The iodine value, a measure of the degree of unsaturation, is determined by the Wijs method. The sample is treated with an excess of iodine monochloride solution in the dark. The unreacted iodine monochloride is then determined by titration with a standard solution of sodium thiosulfate.

4. Specific Gravity Measurement: The specific gravity is determined using a pycnometer or a density meter at 25°C. The weight of a specific volume of the Meadowfoam Estolide is compared to the weight of the same volume of water.

5. Oxidative Stability (Rancimat Method): The oxidative stability is assessed using the Rancimat method, an accelerated oxidation test.[9][10][11]

-

A sample of Meadowfoam Estolide is heated in a reaction vessel while a continuous stream of dry air is passed through it.[9][11]

-

Volatile oxidation products are carried by the air stream into a measuring vessel containing deionized water.[9]

-

The conductivity of the water is continuously measured. A sharp increase in conductivity indicates the induction time, which is a measure of the oil's resistance to oxidation.[10][11]

Mechanism of Action in Skin Hydration

Meadowfoam Estolide is recognized for its significant moisturizing properties, acting as a bioactive analog to ceramides (B1148491).[12][13] Ceramides are essential lipids in the stratum corneum that maintain the skin's barrier function and prevent transepidermal water loss (TEWL). The structural similarity of Meadowfoam Estolide to ceramides allows it to integrate into the lipid matrix of the skin, reinforcing the barrier and enhancing moisture retention.[14] This mechanism is primarily physical, involving the formation of a protective layer that locks in moisture, rather than a classical signaling pathway.

Applications in Drug Development

The excellent stability, moisturizing properties, and biocompatibility of Meadowfoam Estolide make it a promising excipient in topical and transdermal drug delivery systems. Its ability to enhance skin hydration can improve the penetration of active pharmaceutical ingredients (APIs). Furthermore, its non-greasy feel and emollient properties can contribute to the elegance and patient compliance of dermatological formulations.

Conclusion

Meadowfoam Estolide is a highly versatile and stable biomaterial with a well-defined physicochemical profile. Its unique properties, derived from its estolide structure, offer significant advantages in formulations requiring enhanced moisturization and stability. The methodologies outlined in this guide provide a framework for its consistent characterization, and the understanding of its ceramide-like mechanism of action opens avenues for its innovative use in cosmetic and pharmaceutical product development. Further research into its interactions with various APIs and formulation types will continue to unlock its full potential.

References

- 1. Meadowfoam estolide - Descrizione [tiiips.com]

- 2. ewg.org [ewg.org]

- 3. specialchem.com [specialchem.com]

- 4. meadowfoam estolide [thegoodscentscompany.com]

- 5. Meadowestolide | C40H76O4 | CID 16719232 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 7. essentialingredients.com [essentialingredients.com]

- 8. Synthesis and Physical Properties of Estolide Ester Using Saturated Fatty Acid and Ricinoleic Acid - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Oxidative Stability and Antioxidant Activity of Selected Cold-Pressed Oils and Oils Mixtures - PMC [pmc.ncbi.nlm.nih.gov]

- 10. polco.com.co [polco.com.co]

- 11. azom.com [azom.com]

- 12. Product Finder | Elementis Global [elementis.com]

- 13. ulprospector.com [ulprospector.com]

- 14. essentialingredients.com [essentialingredients.com]

Meadowestolide: A Technical Guide for Researchers and Drug Development Professionals

Introduction

Meadowestolide is a naturally derived estolide from Meadowfoam Seed Oil (Limnanthes alba). It is recognized for its significant moisturizing and protective properties, making it a valuable ingredient in the cosmetic and personal care industries. Functionally, this compound acts as a bioactive analog of ceramides (B1148491), which are essential lipids for maintaining the skin's barrier function and retaining moisture. This technical guide provides an in-depth overview of this compound, including its chemical properties, proposed mechanism of action, and relevant experimental data, tailored for researchers, scientists, and professionals in drug development.

Physicochemical Properties

This compound is characterized by the following properties:

| Property | Value | Source |

| CAS Number | 182305-52-8 | Not specified |

| Molecular Weight | 621.0 g/mol | Not specified |

| INCI Name | Meadowfoam Estolide | Not specified |

| Origin | Derived from Meadowfoam Seed Oil | Not specified |

Proposed Mechanism of Action: A Ceramide Analog

This compound's efficacy in skin and hair care is attributed to its structural similarity to naturally occurring ceramides, particularly ceramide 3B. Ceramides are a class of fatty acids called lipids. In the skin, they are a major component of the stratum corneum, the outermost layer of the epidermis. Ceramides play a crucial role in forming a protective layer that prevents moisture loss and protects the skin from environmental stressors.

This compound is believed to mimic the function of endogenous ceramides, thereby reinforcing the skin's natural barrier and enhancing its water-retention capacity. This proposed mechanism involves the integration of this compound into the lipid matrix of the epidermis, where it helps to maintain the integrity and fluidity of the cell membranes.

Synthesis of this compound

While a specific, detailed industrial synthesis protocol for this compound is proprietary, the general synthesis of estolides from fatty acids is well-documented in scientific literature and patents. These processes typically involve the acid-catalyzed or enzymatic esterification of fatty acids. For this compound, the precursor fatty acids are derived from Meadowfoam Seed Oil.

General Acid-Catalyzed Synthesis: This method involves the direct esterification of unsaturated fatty acids from Meadowfoam oil in the presence of an acid catalyst, such as sulfuric acid or p-toluenesulfonic acid, at elevated temperatures. The reaction proceeds through the protonation of the carboxylic acid group, followed by nucleophilic attack by the hydroxyl group of another fatty acid molecule.

General Enzymatic Synthesis: Enzymatic synthesis offers a milder and more specific alternative to acid catalysis. Lipases are commonly used enzymes for the esterification of fatty acids to produce estolides. This method is often preferred for its higher selectivity and reduced formation of byproducts. The reaction is typically carried out in a solvent-free system or in an organic solvent.

Experimental Protocols: In-Vivo Skin Hydration Study

An in-vivo study was conducted to evaluate the skin hydration effects of a cream containing 2% this compound compared to a base cream.

| Parameter | Description |

| Study Design | A comparative in-vivo study. |

| Participants | 7 male and female subjects. |

| Test Product | Base skin cream with 2% this compound. |

| Control | Base skin cream without this compound. |

| Application Area | Hand and forearm. |

| Application Method | One Finger Tip Unit (FTU) of the cream was applied. |

| Measurement Schedule | Measurements were taken every hour for 4 hours after a single application, and a final measurement was taken after 5 applications over 2 days. |

| Instrumentation | Novameter DPM 9003BT®, which measures the relative retained water content of the skin based on its dielectric value. |

The results of this study demonstrated a significant increase in skin hydration for the skin treated with the this compound-containing cream compared to the base cream.

Signaling Pathways

The precise signaling pathways modulated by this compound have not been extensively elucidated in publicly available research. However, given its role as a ceramide analog, it is hypothesized to influence the same signaling cascades that are regulated by endogenous ceramides in the skin.

Ceramides are known to be involved in regulating a variety of cellular processes, including proliferation, differentiation, and apoptosis of keratinocytes. They can act as second messengers in signaling pathways that control the synthesis of lipids and proteins essential for the formation and maintenance of the skin barrier. For instance, ceramides can influence the expression of genes involved in the differentiation of epidermal cells and the production of structural proteins like loricrin and filaggrin. Further research is required to determine the specific interactions of this compound with these cellular signaling pathways.

Applications in Research and Drug Development

The unique properties of this compound present several opportunities for researchers and drug development professionals:

-

Topical Drug Delivery: Its ability to enhance skin hydration and barrier function could be leveraged to improve the delivery and efficacy of topically applied active pharmaceutical ingredients (APIs).

-

Dermatological Formulations: this compound can be incorporated into therapeutic formulations for conditions characterized by a compromised skin barrier, such as atopic dermatitis (eczema) and psoriasis.

-

Hair Care Treatments: In hair care, it improves intra-fiber moisture retention and provides protection from thermal damage.[1][2][3][4][5] This suggests its potential use in treatments for damaged or dry hair.

This compound is a promising, naturally derived ingredient with significant potential in skin and hair care applications. Its function as a ceramide analog provides a strong basis for its moisturizing and protective effects. While further research is needed to fully elucidate its specific mechanism of action and interaction with cellular signaling pathways, the existing data supports its utility in formulations aimed at improving skin barrier function and hydration. For researchers and drug development professionals, this compound offers an intriguing molecule for the development of advanced dermatological and cosmetic products.

References

Origin and sustainable sourcing of Meadowfoam Estolide

An in-depth technical guide for researchers, scientists, and drug development professionals exploring the origin, sustainable sourcing, and synthesis of Meadowfoam Estolide.

Introduction to Meadowfoam Estolide

Meadowfoam Estolide is a unique bio-derived polymer synthesized from Meadowfoam (Limnanthes alba) seed oil. It is an oligomeric ester valued for its exceptional oxidative stability, moisturizing properties, and sustainable origins.[1][2] Unlike many vegetable-derived oils, Meadowfoam Estolide possesses a distinctive molecular structure that imparts a long shelf-life and high thermal resistance, making it a compelling ingredient for applications in cosmetics, personal care, and potentially as a specialty lubricant or excipient in drug delivery systems.[1][3] This guide provides a comprehensive overview of its lifecycle, from the agricultural practices of its source crop to its chemical synthesis and key physicochemical properties.

Origin and Sustainable Cultivation of Limnanthes alba

Botanical Origin

Limnanthes alba, commonly known as Meadowfoam, is a low-growing, herbaceous winter annual native to the Pacific Northwest regions of North America, specifically northern California, southern Oregon, and Vancouver Island.[4][5] The plant is well-adapted to the cool, moist winters and poorly drained soils characteristic of this region.[6][7] Its common name is derived from the appearance of its dense canopy of creamy white flowers, which at full bloom resemble sea foam.[4][5] The vast majority, approximately 90%, of the world's commercial Meadowfoam Seed Oil supply originates from the Willamette Valley in Oregon.[8]

Sustainable Sourcing Framework

The commercial cultivation of Meadowfoam is intrinsically linked with sustainable agricultural practices, primarily driven by its role as a rotational crop for the region's grass seed industry.[3][8]

-

Crop Rotation and Soil Health : Meadowfoam is planted in rotation with grass crops, which helps to break harmful insect and disease cycles that affect grassy species.[2][3] This rotation mitigates soil disease and reduces the burden of specific weeds, enhancing long-term soil health.[7][8] As a broadleaf crop, it allows for the use of specific herbicides that control problematic grass weeds in subsequent grass seed plantings.[7]

-

Low-Input Agriculture : The crop is adapted to the wet climate of the Willamette Valley, typically requiring no irrigation.[8] Furthermore, Meadowfoam has lower fertilizer requirements compared to many other field crops.[7]

-

Conservation Tillage : Many Meadowfoam farms employ no-till or conservation tillage planting techniques.[8][9] This practice involves planting seeds directly into the stubble of the previous crop, which significantly reduces diesel fuel consumption, minimizes carbon emissions, prevents soil erosion, and helps build soil organic matter over time.[3][9]

-

Support for Pollinators : As an insect-pollinated crop, Meadowfoam relies primarily on honey bees for seed set.[10][11] While its flowers provide abundant pollen, nectar production can be low, presenting a challenge for bee colony maintenance.[10][12] This has spurred research into enhancing its value to both managed honey bees and native pollinators, making it an important part of the agricultural ecosystem for pollinator health.[12]

Synthesis of Meadowfoam Estolide

Meadowfoam Estolide is not naturally present in the seed oil; it is a synthetic derivative created through the chemical process of estolide formation. An estolide is an oligomer formed when the carboxylic acid group of one fatty acid molecule forms a secondary ester bond with the alkyl backbone of another.[4][7]

Feedstock: Meadowfoam Seed Oil

The unique properties of Meadowfoam Estolide are a direct result of the fatty acid composition of its source oil. Meadowfoam seed oil contains over 95% long-chain fatty acids (LCFAs), primarily C20 and C22, with a rare placement of double bonds.[13] This composition is responsible for the oil's exceptional oxidative stability.[14]

Chemical Synthesis Pathway

The primary method for synthesizing estolides from unsaturated fatty acids, such as those in Meadowfoam oil, is through acid catalysis.[4] The general workflow is as follows:

-

Hydrolysis : The triglycerides in Meadowfoam seed oil are first hydrolyzed to yield free fatty acids (FFAs).

-

Estolide Formation : The resulting mixture of LCFAs is subjected to an acid-catalyzed reaction. A strong mineral acid, such as perchloric acid or sulfuric acid, acts as a catalyst.[5][10] The carboxylic acid moiety of one fatty acid molecule undergoes an electrophilic addition reaction across the double bond (unsaturation) of another fatty acid molecule, forming a secondary ester linkage.[4]

-

Oligomerization : This process can continue, creating oligomers of varying lengths. The average number of fatty acids added to a base molecule is known as the Estolide Number (EN).[10] Meadowfoam Estolide is typically a dimeric molecule.[2][15]

-

Purification : The final product is purified to remove the catalyst and any unreacted fatty acids.

Physicochemical and Performance Data

The unique chemical nature of both the source oil and the resulting estolide translates to a distinct set of physical properties. All quantitative data is summarized in the tables below for clarity and comparison.

Table 1: Typical Fatty Acid Composition of Source Meadowfoam (Limnanthes alba) Seed Oil

| Fatty Acid | Carbon Chain:Double Bonds | Typical Percentage (%) |

|---|---|---|

| Eicosenoic Acid | C20:1 | 61.0 - 65.0[9][12][13] |

| Docosadienoic Acid | C22:2 | 15.0 - 21.0[12][16] |

| Erucic Acid (Docosenoic) | C22:1 | 13.0 - 16.0[9][12] |

| Oleic Acid | C18:1 | ~2.0[17] |

| Other Saturated/Unsaturated | - | < 4.0[17] |

Table 2: Key Physicochemical Properties of Meadowfoam Estolide

| Property | Value / Finding | Test Method |

|---|---|---|

| Appearance | Viscous, clear liquid with a yellow tint.[1] | Visual |

| INCI Name | Meadowfoam Estolide[2] | - |

| Chemical Description | Oligomeric ester, primarily 5-(5-eicosenoyloxy)eicosanoic acid.[18][19] | - |

| Oxidative Stability | Highly resistant to oxidation and heat.[1] Source oil OSI is >60 hours.[14] | AOCS Cd 12b-92 (OSI)[9] |

| Biodegradability | Readily biodegradable; a representative estolide formulation showed 68.1% biodegradation in 28 days.[4] | OECD 301B[4] |

| Solubility | Oil-soluble.[1] | - |

| Low-Temperature Properties | Noted to have poor low-temperature properties compared to other estolides.[20][21] | ASTM D97 (Pour Point) |

| Shelf Life | 2 years from date of manufacture.[2] | - |

Experimental Protocols

Protocol: Synthesis of Estolides from Unsaturated Fatty Acids

This protocol is a representative example of acid-catalyzed estolide synthesis adapted from published methodologies.[5][10] Note: This procedure involves strong acids and should only be performed by trained personnel with appropriate personal protective equipment (PPE) in a fume hood.

Materials:

-

Meadowfoam free fatty acids (hydrolyzed from seed oil)

-

Concentrated sulfuric acid (H₂SO₄) or perchloric acid (HClO₄)

-

Three-neck round bottom flask

-

Magnetic stirrer and heating mantle

-

Vacuum pump

-

Neutralizing agent (e.g., sodium bicarbonate solution)

-

Anhydrous sodium sulfate

-

Rotary evaporator

Methodology:

-

Charge the three-neck round bottom flask with Meadowfoam free fatty acids.

-

Begin stirring and heat the flask to the target reaction temperature (e.g., 55-60°C) using the heating mantle.[5][10]

-

Once the temperature is stable, slowly add the acid catalyst (e.g., 0.4 equivalents of perchloric acid or 5% sulfuric acid by weight) to the reaction mixture.[5][10]

-

Place the reaction flask under vacuum to facilitate the removal of any water formed during potential side reactions.

-

Maintain the reaction at the target temperature with continuous stirring for the specified duration (e.g., 8-24 hours).[5][11] The reaction progress can be monitored by techniques such as titration to measure the decrease in acid value.

-

After the reaction is complete, cool the mixture to room temperature.

-

Dilute the crude product with a suitable organic solvent (e.g., hexanes) and wash it with a neutralizing solution (e.g., saturated sodium bicarbonate) to remove the acid catalyst.

-

Wash the organic layer with brine and then dry it over anhydrous sodium sulfate.

-

Filter the mixture to remove the drying agent.

-

Remove the solvent using a rotary evaporator to yield the purified Meadowfoam Estolide.

Protocol: Characterization by Oxidative Stability Index (OSI)

This protocol describes the determination of oxidative stability based on the AOCS Official Method Cd 12b-92.[9][22]

Apparatus:

-

Oxidative Stability Instrument (e.g., Rancimat)

-

Reaction vessels

-

Air source (purified, dry air)

-

Measuring vessel with deionized water and a conductivity electrode

Methodology:

-

Calibrate the instrument according to the manufacturer's instructions.

-

Pipette a precise amount of the Meadowfoam Estolide sample (typically 5 g) into a clean, dry reaction vessel.

-

Place the reaction vessel into the heating block of the instrument, which is maintained at a constant temperature (e.g., 110°C).[22]

-

Insert the air supply tube into the sample, ensuring the tip is submerged.

-

Connect the effluent air tube from the reaction vessel to the measuring vessel containing deionized water.

-

Start the analysis. A constant flow of purified air is bubbled through the sample, causing it to oxidize.

-

Volatile organic acids are formed as the sample oxidizes. These are carried by the air stream into the deionized water, causing an increase in its conductivity.

-

The instrument continuously monitors and records the conductivity of the water.

-

The induction period is the time until a rapid increase in conductivity occurs. This point of maximum change in the rate of oxidation is determined automatically by the instrument's software.

-

The time elapsed to reach this induction point is reported in hours as the Oxidative Stability Index (OSI). A higher OSI value indicates greater stability.[14]

Conclusion

Meadowfoam Estolide is a high-performance biomaterial with a compelling profile for scientific and industrial applications. Its origin is rooted in the sustainable agricultural ecosystem of the Pacific Northwest, where its source crop, Limnanthes alba, serves as an environmentally beneficial rotational crop. The synthetic conversion of its unique, oxidatively stable seed oil yields an estolide with remarkable resistance to thermal and oxidative degradation. While its low-temperature performance may be a limitation for certain applications, its moisturizing properties, stability, and sustainable lifecycle make it a prime candidate for advanced research in cosmetics, personal care formulations, and other fields requiring stable, bio-based polymers.

References

- 1. Meadowfoam estolide - Descrizione [tiiips.com]

- 2. essentialingredients.com [essentialingredients.com]

- 3. Plants Give Rise to Biodegradable Base Oils—With Helping Hand from Science : USDA ARS [ars.usda.gov]

- 4. biosynthetic.com [biosynthetic.com]

- 5. Synthesis and Physical Properties of Estolide Ester Using Saturated Fatty Acid and Ricinoleic Acid - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. researchgate.net [researchgate.net]

- 8. biosynthetic.com [biosynthetic.com]

- 9. essentialingredients.com [essentialingredients.com]

- 10. researchgate.net [researchgate.net]

- 11. scispace.com [scispace.com]

- 12. natureinbottle.com [natureinbottle.com]

- 13. essentialingredients.com [essentialingredients.com]

- 14. meadowfoam.com [meadowfoam.com]

- 15. Product Finder | Elementis Global [elementis.com]

- 16. chemistryconnection.com [chemistryconnection.com]

- 17. aromaweb.com [aromaweb.com]

- 18. meadowfoam estolide [thegoodscentscompany.com]

- 19. specialchem.com [specialchem.com]

- 20. researchgate.net [researchgate.net]

- 21. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 22. biosynthetic.com [biosynthetic.com]

Meadowestolide: A Bioactive Ceramide Analogue for Enhanced Skin Barrier Function

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

The skin barrier, primarily governed by the intricate lipid matrix of the stratum corneum, is crucial for maintaining hydration and protecting against external aggressors. Ceramides (B1148491) are a cornerstone of this barrier, and their depletion is linked to various skin conditions. Meadowestolide, a naturally derived estolide from Meadowfoam Seed Oil, presents a promising approach to skin barrier restoration.[1][2] Structurally analogous to ceramides, this compound offers significant moisturization and skin conditioning benefits. This technical guide provides a comprehensive overview of this compound's role as a ceramide analogue, detailing its effects on skin barrier function, relevant signaling pathways, and the experimental methodologies used for its evaluation.

Introduction: The Skin Barrier and the Role of Ceramides

The stratum corneum (SC), the outermost layer of the epidermis, functions as the primary permeability barrier of the skin.[3][4] This barrier is often conceptualized as a "brick and mortar" model, where the corneocytes ("bricks") are embedded in a lipid-rich extracellular matrix ("mortar").[4] This lipid matrix is predominantly composed of ceramides (approximately 45-50%), cholesterol, and free fatty acids.[4][5]

Ceramides are a complex class of sphingolipids that play a critical role in structuring and maintaining the water-impermeable barrier of the skin.[3][6] They are involved in regulating cell proliferation, differentiation, and apoptosis in epidermal keratinocytes.[7] Deficiencies in ceramide content are associated with impaired skin barrier function, leading to conditions such as atopic dermatitis, psoriasis, and xerosis (dry skin).[3][6] Consequently, the topical application of ceramides or their analogues is a key strategy in dermatology and cosmetic science to restore and enhance skin barrier integrity.[3][6]

This compound: A Plant-Derived Ceramide Analogue

This compound is a unique, dimeric estolide derived from Meadowfoam Seed Oil (Limnanthes Alba).[1][2] It is presented as a bioactive analogue of ceramides, offering formulation versatility and significant skin and hair care benefits.[1][8] Structurally, this compound shares similarities with Ceramide 3B, which is essential for water retention in the epidermis.[4][5] Its hydroxyl groups contribute to its strong water-binding capacity, enabling it to function as an effective barrier to water loss.[4][5]

Mechanism of Action: Enhancing Skin Barrier Function

This compound's primary mechanism of action lies in its ability to mimic the function of endogenous ceramides within the stratum corneum, thereby reinforcing the skin's natural barrier.

Improving Skin Hydration

In-vivo studies have demonstrated this compound's capacity to significantly improve skin hydration. By integrating into the interstitial spaces of the stratum corneum, it helps to adjust hydration levels, leading to softer and more pliant skin.[1][2][8]

Potential Interaction with PPAR Signaling Pathways

While direct studies on this compound are limited, the established role of ceramides and other lipid molecules in activating Peroxisome Proliferator-Activated Receptors (PPARs) in keratinocytes provides a plausible signaling pathway for its action. PPARs are nuclear receptors that play a crucial role in keratinocyte differentiation and lipid synthesis, both of which are vital for skin barrier formation and maintenance.[1][9][10]

-

PPARα and PPARβ/δ activation by lipids has been shown to upregulate the expression of genes involved in keratinocyte differentiation (e.g., involucrin, loricrin, filaggrin) and ceramide synthesis.[1][9][11][12]

-

Ceramides themselves can stimulate the expression of ABCA12 , a transporter critical for delivering glucosylceramides to lamellar bodies, via a PPARδ-mediated pathway.[13] Lamellar bodies are secretory organelles in keratinocytes that release lipids into the extracellular space to form the skin barrier.

The structural similarity of this compound to ceramides suggests it may also modulate these PPAR-mediated pathways, leading to an enhanced production of barrier-related proteins and lipids.

Quantitative Data on Efficacy

The following tables summarize the available quantitative data from in-vivo studies on this compound, primarily focusing on its skin hydration effects.

Table 1: In-Vivo Skin Hydration Study (Single Application) [4][5]

| Time (minutes) | % Increase in Skin Hydration (Blank Cream) | % Increase in Skin Hydration (2% this compound Cream) |

| 0 | 0 | 0 |

| 90 | 47.6 | 44.8 |

| 160 | 26.7 | 28.5 |

| 240 | 15.2 | 21.6 |

| 320 | 17.0 | 19.2 |

Table 2: In-Vivo Skin Hydration Study (Multiple Applications) [4][5]

| Treatment | Observation |

| 5 applications of 2% this compound cream over 2 days on the forearm | Stronger increase in skin moisture compared to blank cream. |

| 5 applications of 2% this compound cream over 2 days on the hand | Stronger increase in skin moisture compared to blank cream. |

Table 3: Comparative In-Vivo Tissue Hydration Study (this compound vs. Ceramide IIIB) [14][15]

| Time (hours) | Percent Increase in Tissue Hydration (1% Ceramide IIIB) | Percent Increase in Tissue Hydration (1% this compound) |

| 0.0 | 0 | 0 |

| 0.5 | ~25% | ~35% |

| 2.0 | ~20% | ~30% |

| 4.0 | ~18% | ~28% |

Experimental Protocols

This section details the methodologies for key experiments relevant to assessing the efficacy of ceramide analogues like this compound.

In-Vivo Skin Hydration Measurement

5.1.1. Corneometer® Measurement

-

Principle: The Corneometer® measures the capacitance of the skin's surface. Since water has a higher dielectric constant than other skin components, changes in capacitance are directly related to the hydration level of the stratum corneum.[11][12] The measurement depth is shallow (10-20 µm), ensuring that the reading reflects the moisture content of the stratum corneum.[11]

-

Protocol:

-

Acclimatization: Subjects acclimatize in a temperature and humidity-controlled room (e.g., 20-22°C, 40-60% relative humidity) for at least 15-20 minutes before measurements.[12]

-

Baseline Measurement: A baseline reading is taken from the designated test area (e.g., volar forearm) before product application.

-

Product Application: A standardized amount of the test product (e.g., 2 mg/cm²) is applied to the test area.

-

Post-Application Measurements: Measurements are taken at specified time points (e.g., 30 minutes, 1, 2, 4, and 8 hours) after product application. The probe is pressed onto the skin with a constant pressure, and the capacitance value is recorded.[16]

-

5.1.2. MoistureMap MM 100

-

Principle: The MoistureMap uses capacitance imaging to provide a graphical representation of the near-surface hydration distribution and micro-topography of the skin.[17][18][19] Darker pixels indicate higher moisture content due to increased conductivity.[17][18]

-

Protocol:

-

Acclimatization and Baseline: Similar to the Corneometer® protocol.

-

Image Capture: The sensor is placed on the skin surface, and a live stream of the hydration map is observed. Images are captured at baseline and at various time points after product application.

-

Image Analysis: The software analyzes the captured images to provide information on the evenness of hydration distribution.[18]

-

In-Vivo Transepidermal Water Loss (TEWL) Measurement

5.2.1. Tewameter® Measurement

-

Principle: The Tewameter® measures the rate of water vapor evaporation from the skin surface in g/h/m².[20] It uses an "open chamber" method with sensors that measure the humidity gradient, which is proportional to the TEWL.[20] An intact skin barrier has a low TEWL, while a damaged barrier exhibits a higher TEWL.[8][21]

-

Protocol:

-

Acclimatization: A stable environment is crucial for accurate TEWL measurements. Subjects should rest for at least 20-30 minutes in a room with controlled temperature and humidity, free from drafts.[22]

-

Probe Placement: The probe is held perpendicular to the skin surface without excessive pressure.

-

Measurement: The instrument records the water vapor flux over a set period (e.g., 30-60 seconds) until a stable reading is obtained.

-

Data Collection: Measurements are taken at baseline and at specified intervals after product application to assess the product's effect on barrier function.

-

In-Vitro Skin Barrier Model using Reconstructed Human Epidermis (RHE)

-

Principle: RHE models are three-dimensional cultures of human keratinocytes that form a stratified epidermis closely mimicking native human skin.[23][24][25] These models are used to assess the efficacy and safety of topical ingredients in a controlled laboratory setting.[23][24]

-

Protocol:

-

Model Preparation: Commercially available RHE models (e.g., EpiDerm™, SkinEthic™) are cultured at the air-liquid interface according to the manufacturer's instructions.

-

Barrier Disruption (Optional): To model a compromised barrier, the RHE can be treated with a chemical irritant (e.g., sodium dodecyl sulfate) or physically damaged (e.g., tape stripping).

-

Product Application: The test material (e.g., a formulation containing this compound) is applied topically to the RHE surface.

-

Efficacy Assessment: After a defined incubation period, the efficacy of the test material can be assessed by:

-

TEWL measurement: Using a specialized probe for in-vitro setups.

-

Cell Viability Assay (MTT assay): To assess cytotoxicity or protective effects.[24]

-

Gene Expression Analysis (qPCR): To measure the expression of genes related to keratinocyte differentiation (e.g., filaggrin, loricrin, involucrin) and lipid synthesis.[20][26]

-

Histology/Immunohistochemistry: To visualize the structure of the reconstructed epidermis and the localization of specific proteins.[27]

-

-

Analysis of Stratum Corneum Lipid Composition

-

Principle: This involves the extraction and quantification of lipids from the stratum corneum to determine the effect of a topical product on the lipid profile.

-

Protocol:

-

Sample Collection: Stratum corneum samples are collected from subjects using tape stripping.[28]

-

Lipid Extraction: Lipids are extracted from the tape strips using organic solvents.

-

Lipid Analysis: The extracted lipids are analyzed using techniques such as High-Performance Thin-Layer Chromatography (HPTLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to identify and quantify different ceramide species, cholesterol, and free fatty acids.[22][29][30][31]

-

Visualizations: Pathways and Workflows

Proposed Signaling Pathway for this compound in Keratinocytes

Caption: Proposed mechanism of this compound via PPAR activation.

Experimental Workflow for Efficacy Testing

Caption: Integrated workflow for testing this compound's efficacy.

Logical Relationship of this compound's Action

Caption: Logical flow of this compound's skin barrier benefits.

Conclusion

This compound stands out as a potent, plant-derived ceramide analogue with demonstrated efficacy in improving skin hydration and, by extension, skin barrier function. Its structural similarity to endogenous ceramides allows it to seamlessly integrate into the stratum corneum's lipid matrix, reinforcing the skin's natural defense system. While further research is warranted to fully elucidate its interaction with specific molecular pathways such as PPAR signaling, the existing evidence strongly supports its use as a key active ingredient in formulations aimed at restoring and maintaining a healthy skin barrier. The experimental protocols and workflows detailed in this guide provide a robust framework for the continued investigation and validation of this compound and other novel ceramide analogues in the field of dermatology and cosmetic science.

References

- 1. Practical Guide to DOT Language (Graphviz) for Developers and Analysts · while true do; [danieleteti.it]

- 2. Product Finder | Elementis Global [elementis.com]

- 3. mdpi.com [mdpi.com]

- 4. lorealdermatologicalbeauty.com [lorealdermatologicalbeauty.com]

- 5. medium.com [medium.com]

- 6. Ceramides and Skin Health: New Insights - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. In Vitro or In Vivo? Comparing Cosmetic Testing Methods – Cosmetics Testing News [news.skinobs.com]

- 8. Transepidermal water loss in healthy adults: a systematic review and meta-analysis update - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Peroxisome proliferator-activated receptor (PPAR)-beta/delta stimulates differentiation and lipid accumulation in keratinocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Peroxisome-proliferator-activated receptor (PPAR)-gamma activation stimulates keratinocyte differentiation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Stimulation of PPARalpha promotes epidermal keratinocyte differentiation in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Keratinocyte differentiation in hyperproliferative epidermis: topical application of PPARalpha activators restores tissue homeostasis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Synthetic ceramide analogues as skin permeation enhancers: structure-activity relationships - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. essentialingredients.com [essentialingredients.com]

- 15. mdpi.com [mdpi.com]

- 16. DOT Language | Graphviz [graphviz.org]

- 17. Presence of Different Ceramide Species Modulates Barrier Function and Structure of Stratum Corneum Lipid Membranes: Insights from Molecular Dynamics Simulations - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Selective knockdown of ceramide synthases reveals complex interregulation of sphingolipid metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Clinical Measurement of Transepidermal Water Loss - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Regulation of Filaggrin, Loricrin, and Involucrin by IL-4, IL-13, IL-17A, IL-22, AHR, and NRF2: Pathogenic Implications in Atopic Dermatitis - PMC [pmc.ncbi.nlm.nih.gov]

- 21. researchgate.net [researchgate.net]

- 22. Quantitative analysis of stratum corneum lipids in xerosis and asteatotic eczema - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. toolify.ai [toolify.ai]

- 24. web.mit.edu [web.mit.edu]

- 25. In vitro techniques to assess the proficiency of skin care cosmetic formulations - PMC [pmc.ncbi.nlm.nih.gov]

- 26. Regulation of Filaggrin, Loricrin, and Involucrin by IL-4, IL-13, IL-17A, IL-22, AHR, and NRF2: Pathogenic Implications in Atopic Dermatitis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 27. researchgate.net [researchgate.net]

- 28. Transepidermal water loss in dry and clinically normal skin in patients with atopic dermatitis | Acta Dermato-Venereologica [medicaljournalssweden.se]

- 29. lipotype.com [lipotype.com]

- 30. Expression of Ceramide Synthases in Mice and Their Roles in Regulating Acyl-Chain Sphingolipids: A Framework for Baseline Levels and Future Implications in Aging and Disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 31. Characterization of ceramide synthase 2: tissue distribution, substrate specificity, and inhibition by sphingosine 1-phosphate - PubMed [pubmed.ncbi.nlm.nih.gov]

Spectroscopic Analysis of Meadowfoam Estolide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic techniques used to characterize Meadowfoam Estolide, a unique lipid biomaterial with significant potential in various scientific and industrial applications. Due to the limited availability of specific experimental data for Meadowfoam Estolide in publicly accessible literature, this guide presents representative methodologies and data based on the analysis of structurally similar estolides and the known chemical structure of Meadowfoam Estolide.

Introduction to Meadowfoam Estolide

Meadowfoam Estolide is an oligomeric ester derived from the fatty acids of Meadowfoam (Limnanthes alba) seed oil. Its primary component is 5-[(E)-icos-5-enoyl]oxyicosanoic acid, with a chemical formula of C₄₀H₇₆O₄ and a molecular weight of 621.0 g/mol . The unique structure, featuring a secondary ester linkage along the fatty acid chain, imparts exceptional oxidative stability, lubricity, and film-forming properties, making it a subject of interest in cosmetics, personal care, and potentially in drug delivery systems. Accurate spectroscopic analysis is paramount for its structural elucidation, quality control, and the development of novel applications.

Spectroscopic Characterization Methods

The characterization of Meadowfoam Estolide typically involves a combination of spectroscopic techniques to elucidate its molecular structure, functional groups, and purity. The primary methods include Nuclear Magnetic Resonance (NMR) Spectroscopy, Fourier-Transform Infrared (FTIR) Spectroscopy, and Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for determining the detailed molecular structure of Meadowfoam Estolide. Both ¹H and ¹³C NMR are employed to identify the different chemical environments of the hydrogen and carbon atoms within the molecule.

-

Sample Preparation: Dissolve approximately 10-20 mg of Meadowfoam Estolide in 0.5-0.7 mL of deuterated chloroform (B151607) (CDCl₃).

-

Instrumentation: Utilize a high-resolution NMR spectrometer, typically operating at a frequency of 400 MHz or higher for ¹H NMR and 100 MHz or higher for ¹³C NMR.

-

Data Acquisition:

-

¹H NMR: Acquire spectra with a sufficient number of scans to achieve a good signal-to-noise ratio. Typical parameters include a spectral width of 10-15 ppm, a relaxation delay of 1-2 seconds, and a pulse angle of 30-45 degrees.

-

¹³C NMR: Acquire spectra using a proton-decoupled pulse sequence. A larger number of scans is typically required compared to ¹H NMR. Typical parameters include a spectral width of 200-220 ppm and a relaxation delay of 2-5 seconds.

-

-

Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Chemical shifts are referenced to the residual solvent peak (CHCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~5.34 | m | 2H | Olefinic protons (-CH=CH-) |

| ~4.85 | m | 1H | Methine proton at the estolide linkage (-CH-O-C=O) |

| ~2.28 | t | 4H | Methylene protons adjacent to carbonyl groups (-CH₂-COO-) |

| ~2.01 | m | 4H | Methylene protons adjacent to the double bond (-CH₂-CH=) |

| ~1.60 | m | 4H | Methylene protons β to carbonyl and ester groups |

| ~1.25 | br s | ~52H | Methylene protons of the fatty acid chains (-(CH₂)n-) |

| ~0.88 | t | 6H | Terminal methyl protons (-CH₃) |

Note: This is representative data; actual chemical shifts and multiplicities may vary slightly.

| Chemical Shift (δ, ppm) | Assignment |

| ~179.5 | Carboxylic acid carbonyl carbon (-COOH) |

| ~173.2 | Ester carbonyl carbon (-COO-) |

| ~130.0 | Olefinic carbons (-CH=CH-) |

| ~74.0 | Methine carbon at the estolide linkage (-CH-O-C=O) |

| ~34.0 - 35.0 | Methylene carbons adjacent to carbonyl groups (-CH₂-COO-) |

| ~22.0 - 32.0 | Methylene carbons of the fatty acid chains (-(CH₂)n-) |

| ~14.1 | Terminal methyl carbons (-CH₃) |

Note: This is representative data; actual chemical shifts may vary slightly.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in Meadowfoam Estolide. The absorption of infrared radiation at specific wavenumbers corresponds to the vibrations of particular chemical bonds.

-

Sample Preparation: Apply a thin film of neat Meadowfoam Estolide liquid onto a potassium bromide (KBr) or sodium chloride (NaCl) salt plate. Alternatively, use an Attenuated Total Reflectance (ATR) accessory.

-

Instrumentation: Use a standard FTIR spectrometer.

-

Data Acquisition: Record the spectrum over a range of 4000 to 400 cm⁻¹. Co-add multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.

-

Data Processing: Perform a background subtraction using a spectrum of the clean salt plate or ATR crystal.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3005 | Medium | =C-H stretching (olefinic) |

| 2925, 2854 | Strong | C-H stretching (aliphatic CH₂ and CH₃) |

| ~1738 | Strong | C=O stretching (ester) |

| ~1710 | Strong | C=O stretching (carboxylic acid) |

| ~1465 | Medium | C-H bending (aliphatic CH₂) |

| ~1165 | Strong | C-O stretching (ester) |

| ~722 | Weak | -(CH₂)n- rocking |

Mass Spectrometry (MS)

Mass spectrometry is employed to determine the molecular weight and fragmentation pattern of Meadowfoam Estolide, confirming its identity and providing further structural information. Techniques such as Electrospray Ionization (ESI) coupled with a high-resolution mass analyzer (e.g., Time-of-Flight or Orbitrap) are commonly used.

-

Sample Preparation: Prepare a dilute solution of Meadowfoam Estolide (e.g., 1-10 µg/mL) in a suitable solvent such as methanol (B129727) or acetonitrile, often with the addition of a small amount of an ionizing agent like sodium acetate (B1210297) to promote the formation of adduct ions.

-

Instrumentation: Use a high-resolution mass spectrometer equipped with an ESI source.

-

Data Acquisition: Infuse the sample solution directly into the ESI source. Acquire mass spectra in both positive and negative ion modes.

-

Positive Ion Mode: Expect to observe protonated molecules [M+H]⁺ and/or sodium adducts [M+Na]⁺.

-

Negative Ion Mode: Expect to observe deprotonated molecules [M-H]⁻.

-

-

Data Processing: Analyze the resulting mass spectra to determine the accurate mass of the molecular ions and compare it with the theoretical mass of Meadowfoam Estolide.

| Ion | Calculated m/z | Observed m/z |

| [C₄₀H₇₆O₄+H]⁺ | 621.5769 | ~621.5771 |

| [C₄₀H₇₆O₄+Na]⁺ | 643.5588 | ~643.5590 |

| [C₄₀H₇₅O₄]⁻ | 619.5619 | ~619.5622 |

Workflow and Data Integration

The comprehensive analysis of Meadowfoam Estolide involves a logical workflow that integrates the data from these different spectroscopic techniques to build a complete picture of its molecular identity and purity.

Caption: Integrated workflow for the spectroscopic analysis of Meadowfoam Estolide.

Conclusion

The spectroscopic analysis of Meadowfoam Estolide, through the combined application of NMR, FTIR, and MS, provides a robust framework for its comprehensive characterization. While this guide offers a foundational understanding based on established principles and data from similar compounds, further research publishing the specific experimental spectra of Meadowfoam Estolide is encouraged to build a more complete and publicly accessible knowledge base for this promising biomaterial. Such data will be invaluable for quality assurance, regulatory compliance, and the advancement of its applications in research and development.

Methodological & Application

Application Notes and Protocols: Meadowfoam Estolide Formulation Techniques for Emulsions

For Researchers, Scientists, and Drug Development Professionals

Introduction

Meadowfoam Estolide, a unique emollient derived from Meadowfoam Seed Oil, offers exceptional moisturizing, and stabilizing properties for emulsion formulations.[1] Its inherent resistance to oxidation and heat makes it a valuable ingredient for creating stable and aesthetically pleasing creams, lotions, and other emulsified products.[2][3] This document provides detailed application notes and protocols for the effective formulation of both oil-in-water (O/W) and water-in-oil (W/O) emulsions incorporating Meadowfoam Estolide.

Meadowfoam Estolide is an oil-soluble, viscous liquid that is known to improve skin texture and provide long-lasting hydration without a greasy feel.[1][2] It is structurally similar to ceramides, which are essential for maintaining the skin's moisture barrier.[4] In formulations, it can also enhance the efficacy of other active ingredients due to its stabilizing properties.[1] Typical addition levels in cosmetic formulations range from 0.1% to 10%.[5]

Data Presentation: Quantitative Parameters in Emulsion Formulation

The following tables summarize key quantitative parameters and their target ranges for typical cosmetic emulsions. While specific values for formulations containing Meadowfoam Estolide will depend on the complete ingredient list and processing conditions, these tables provide a general framework for evaluation.

Table 1: Physicochemical Properties of Emulsions

| Parameter | O/W Emulsion | W/O Emulsion | Method of Analysis |

| Viscosity (cP) | 5,000 - 50,000 | 10,000 - 100,000+ | Rotational Viscometer/Rheometer |

| Particle Size (μm) | 0.5 - 5.0 | 1.0 - 10.0 | Laser Diffraction/Dynamic Light Scattering |

| pH | 4.5 - 6.5 | Not applicable (measure aqueous phase before emulsification) | pH Meter |

| Zeta Potential (mV) | -25 to -50 | +/- 20 | Electrophoretic Light Scattering |

| Stability (Centrifugation) | No separation at 3000 rpm for 30 min | No separation at 3000 rpm for 30 min | Centrifugation |

| Stability (Freeze-Thaw) | Stable through 3 cycles (-10°C to 25°C) | Stable through 3 cycles (-10°C to 25°C) | Freeze-Thaw Cycling |

Table 2: Sensory Attributes of Emulsions

| Attribute | O/W Emulsion | W/O Emulsion | Method of Analysis |

| Spreadability | High | Moderate to High | Sensory Panel/Texture Analyzer |

| Absorbency | Fast to Moderate | Slow to Moderate | Sensory Panel |

| After-feel | Light, non-greasy | Rich, occlusive | Sensory Panel |

| Tackiness | Low | Low to Moderate | Sensory Panel |

| Greasiness | Low | Moderate to High | Sensory Panel |

Experimental Protocols

Protocol 1: Preparation of an Oil-in-Water (O/W) Moisturizing Cream with Meadowfoam Estolide

This protocol outlines the preparation of a stable and moisturizing O/W cream.

Materials:

-

Oil Phase:

-

Meadowfoam Estolide: 2.0 - 5.0%

-

Cetearyl Alcohol: 2.0%

-

Glyceryl Stearate: 2.0%

-

Caprylic/Capric Triglyceride: 5.0%

-

-

Water Phase:

-

Deionized Water: q.s. to 100%

-

Glycerin: 3.0%

-

Xanthan Gum: 0.3%

-

-

Cool-Down Phase:

-

Preservative (e.g., Phenoxyethanol, Ethylhexylglycerin): 1.0%

-

Fragrance/Essential Oil: 0.1 - 0.5%

-

Equipment:

-

Two heat-resistant beakers

-

Water bath or heating mantle

-

Overhead stirrer or homogenizer

-

Spatulas and weighing balance

-

pH meter

Procedure:

-

Phase Preparation:

-

In one beaker, combine all oil phase ingredients.

-

In a separate beaker, disperse the xanthan gum in glycerin to form a slurry, then add the deionized water and mix until the gum is fully hydrated.

-

-

Heating:

-

Heat both the oil and water phases separately to 75-80°C in a water bath.

-

-

Emulsification:

-

Slowly add the oil phase to the water phase while mixing with an overhead stirrer or homogenizer.

-

Continue mixing at a moderate speed for 10-15 minutes to form a uniform emulsion.

-

-

Cooling:

-

Remove the emulsion from the heat and continue to stir gently as it cools.

-

-

Cool-Down Phase Addition:

-

Once the emulsion has cooled to below 40°C, add the preservative and fragrance.

-

Mix until uniform.

-

-

Final Adjustments:

-

Check the pH of the final cream and adjust if necessary to the desired range (typically 4.5-6.5).

-

Protocol 2: Preparation of a Water-in-Oil (W/O) Protective Cream with Meadowfoam Estolide

This protocol describes the formulation of a rich and protective W/O cream.

Materials:

-

Oil Phase:

-

Meadowfoam Estolide: 5.0 - 10.0%

-

Polyglyceryl-3 Diisostearate (W/O emulsifier): 4.0%

-

Beeswax: 3.0%

-

Shea Butter: 5.0%

-

-

Water Phase:

-

Deionized Water: q.s. to 100%

-

Glycerin: 5.0%

-